2-Amino-6-chloro-5-fluoronicotinonitrile
Overview
Description
2-Amino-6-chloro-5-fluoronicotinonitrile is a chemical compound with the molecular formula C6H3ClFN3 . It has a molecular weight of 171.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position .Scientific Research Applications
Synthesis and Intermediates
2-Amino-6-chloro-5-fluoronicotinonitrile is a chemical compound with potential applications in various fields of scientific research, particularly in the synthesis of complex molecules. Research has focused on synthesizing related compounds and exploring their properties and potential applications. For instance, the synthesis of 2-chloro- and 2-amino-5-fluoropyridines involves complex chemical processes, indicating the compound's role as an intermediate in producing other valuable chemicals (E. S. Hand & D. Baker, 1989). Similarly, 2-chloro-5-hydroxynicotinonitrile, another related compound, serves as an intermediate in synthesizing hydroxylated metabolites, showcasing the broader chemical utility of such compounds (G. Ponticello et al., 1980).
Photophysics and Biological Probes
In the realm of photophysics and biological applications, compounds related to this compound, such as 6-N,N-dimethylamino-2,3-naphthalimide, have been synthesized and utilized as environment-sensitive fluorophores. These compounds exhibit valuable fluorescent properties suitable for biological probes, with applications in monitoring protein-protein interactions and potentially in tracking cellular processes (M. Vázquez et al., 2005).
Diagnostic and Therapeutic Research
Another significant area of application is in diagnostic and therapeutic research, particularly in neurodegenerative diseases such as Alzheimer's disease. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) have been used in conjunction with positron emission tomography (PET) imaging to localize and quantify neurofibrillary tangles and beta-amyloid plaques in living patients, offering a noninvasive technique to monitor disease progression and response to treatments (K. Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
2-amino-6-chloro-5-fluoropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4(8)1-3(2-9)6(10)11-5/h1H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODKXZBCLAJBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230693 | |
Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-14-5 | |
Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-amino-6-chloro-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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